

6-Fluoro-3-hydroxy-4-methoxyindazole SMILES code

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Compound of Interest

Compound Name: 6-Fluoro-3-hydroxy-4-methoxyindazole

CAS No.: 887569-53-1

Cat. No.: B3295120

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Title: Structural Profiling and Synthetic Methodologies of **6-Fluoro-3-hydroxy-4-methoxyindazole**: A Privileged Scaffold in Drug Discovery

Executive Summary

In modern medicinal chemistry, the indazole heterocycle has emerged as a privileged scaffold, particularly in the development of kinase inhibitors and fragment-based drug discovery (FBDD) [1]. Among its functionalized derivatives, **6-Fluoro-3-hydroxy-4-methoxyindazole** (also nomenclatured as 6-Fluoro-4-methoxy-1H-indazol-3-ol; CAS: 887569-53-1) represents a highly specialized building block[2]. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical rationale behind this specific substitution pattern, provide a field-proven synthetic workflow, and outline self-validating analytical protocols for drug development professionals.

SMILES Code Deconstruction and Physicochemical Profiling

The SMILES (Simplified Molecular-Input Line-Entry System) string provides a topological map of the molecule. For **6-Fluoro-3-hydroxy-4-methoxyindazole**, the validated SMILES code is OC1=NNC2=C1C(OC)=CC(F)=C2[2].

Topological Mapping:

- O: The hydroxyl oxygen attached to the C3 position.
- C1=NN: The pyrazole portion of the indazole core, where C1 (Carbon 3) is double-bonded to N2, which is single-bonded to N1. The 1 designates the first ring closure.
- C2=C1: The bridgehead carbons (C7a and C3a). C2 initiates the second ring closure, while =C1 completes the 5-membered pyrazole ring.
- C(OC)=CC(F)=C2: The functionalized benzene ring. Carbon 4 is substituted with a methoxy group (OC), Carbon 5 is unsubstituted, Carbon 6 is fluorinated (F), and the final =C2 completes the 6-membered aromatic ring.

Table 1: Quantitative Physicochemical Properties

Property	Value	Pharmacological Relevance
Molecular Formula	C8H7FN2O2	Optimized for low-molecular-weight fragment libraries.
Molecular Weight	182.15 g/mol	High ligand efficiency (LE) potential in FBDD.
CAS Number	887569-53-1	Unique registry identifier[2].
H-Bond Donors	2 (OH, NH)	Critical for interacting with kinase hinge regions[1].
H-Bond Acceptors	4 (N, O, O, F)	Enables diverse binding modes and water-network interactions.

| Topological Polar Surface Area | ~58.2 Å² | Excellent passive membrane permeability (ideal < 90 Å²). |

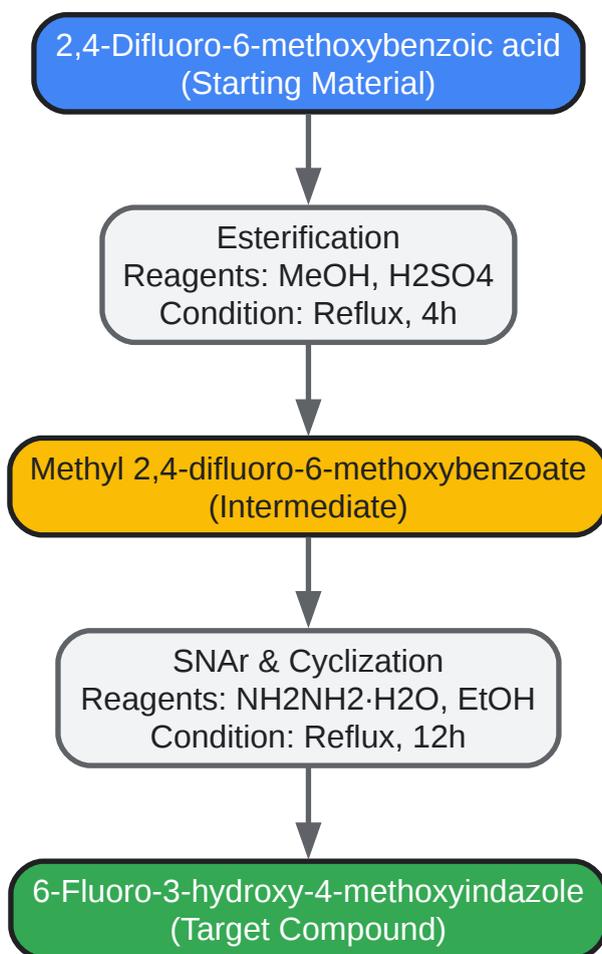
Mechanistic Rationale: The E-E-A-T of Scaffold Substitutions

The design of **6-Fluoro-3-hydroxy-4-methoxyindazole** is not arbitrary; each functional group serves a distinct causal purpose in pharmacology:

- **6-Fluoro Substitution (Metabolic Shielding):** The introduction of the highly electronegative fluorine atom at the C6 position serves a dual purpose. First, it blocks Cytochrome P450 (CYP)-mediated aromatic oxidation, significantly increasing the metabolic half-life of the compound[3]. Second, the electron-withdrawing nature of fluorine lowers the pKa of the indazole NH, which enhances passive lipoidal diffusion and oral bioavailability[4].
- **4-Methoxy Substitution (Conformational Locking):** The methoxy group at C4 provides steric bulk that restricts the rotation of adjacent functional groups when bound to a target protein. Furthermore, the oxygen atom acts as a critical hydrogen bond acceptor, often interacting with the "gatekeeper" residues in the ATP-binding pocket of kinases.
- **3-Hydroxy Substitution (Tautomeric Bioisosterism):** The 3-OH group allows the molecule to undergo tautomerization between the indazol-3-ol and indazolin-3-one forms. This dynamic equilibrium allows the scaffold to act as a robust bioisostere for phenol, providing essential hydrogen bond donor/acceptor capabilities without the phase II metabolic liabilities (e.g., rapid glucuronidation) typically associated with exposed phenols[1].

Synthetic Methodology and Reaction Workflow

To synthesize this core with high fidelity, a two-step nucleophilic aromatic substitution (S_NAr) and cyclization protocol is employed. The causality behind choosing 2,4-difluoro-6-methoxybenzoic acid as the starting material lies in the differential reactivity of the fluorine atoms; the fluorine ortho to the electron-withdrawing ester is highly activated for nucleophilic attack by hydrazine.



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Fig 1: Two-step synthetic workflow for **6-Fluoro-3-hydroxy-4-methoxyindazole**.

Step-by-Step Experimental Protocol:

Step 1: Esterification

- Suspend 2,4-difluoro-6-methoxybenzoic acid (1.0 eq) in anhydrous methanol (0.5 M).
- Add concentrated H₂SO₄ (0.1 eq) dropwise at 0°C.
- Causality Check: Reflux the mixture for 4 hours. The conversion of the carboxylic acid to the methyl ester prevents premature decarboxylation and activates the ortho-fluorine for the subsequent SNAr step.

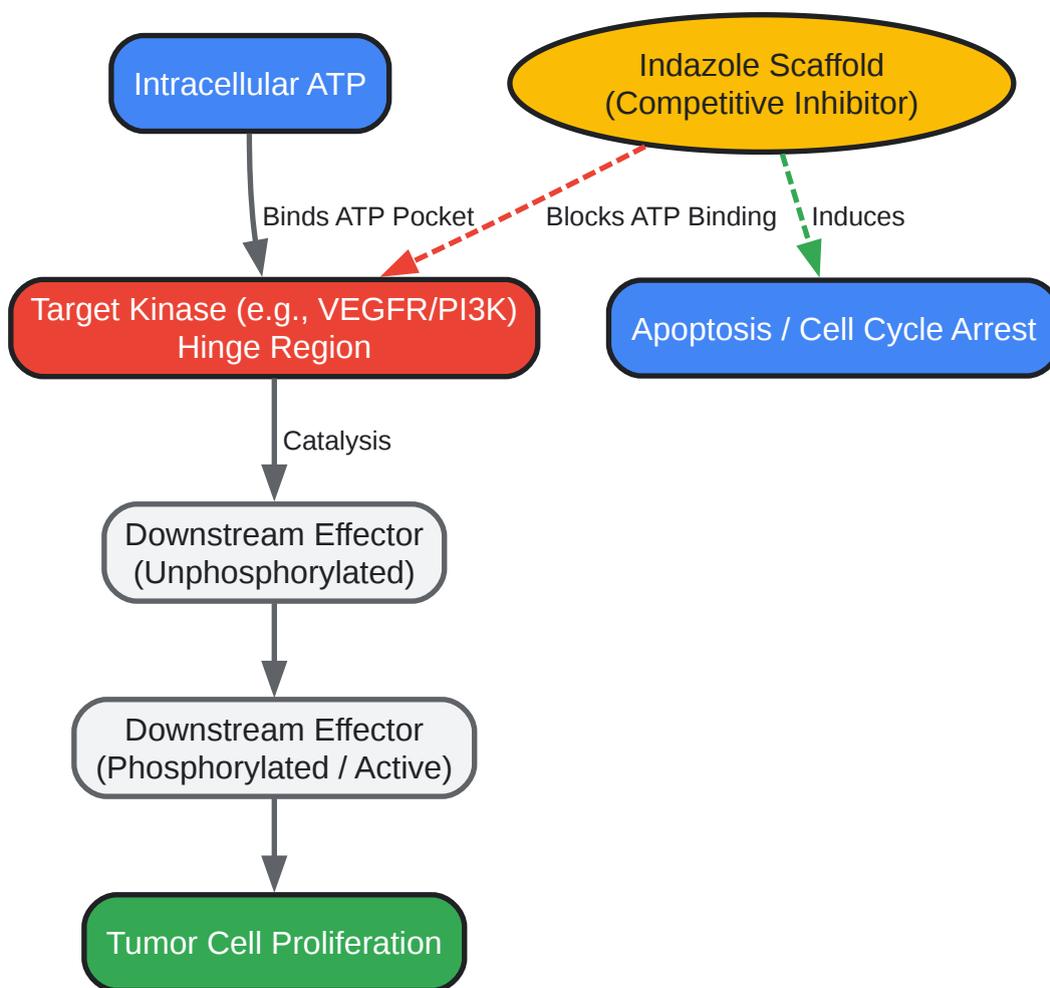
- Concentrate under reduced pressure, neutralize with saturated NaHCO_3 , and extract with ethyl acetate. Dry over Na_2SO_4 and concentrate to yield the intermediate ester.

Step 2: Hydrazine-Mediated Cyclization

- Dissolve the intermediate ester (1.0 eq) in absolute ethanol (0.2 M).
- Add hydrazine hydrate ($\text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O}$, 3.0 eq). Note: Excess hydrazine is required to drive the equilibrium of the initial $\text{S}_{\text{N}}\text{Ar}$ attack at the C2 position.
- Reflux for 12 hours. The intermediate hydrazino-benzoate will spontaneously cyclize via intramolecular nucleophilic acyl substitution, expelling methanol.
- Cool to 0°C . The target indazole will precipitate. Filter and wash with cold ethanol.

Application in Targeted Therapeutics: Kinase Inhibition

Indazoles are uniquely suited for ATP-competitive kinase inhibition[1]. The **6-Fluoro-3-hydroxy-4-methoxyindazole** scaffold is designed to anchor into the hinge region of kinases (such as VEGFR or PI3K). The N1/N2 and 3-OH groups form a bidentate hydrogen-bonding network with the peptide backbone of the hinge, while the 4-methoxy and 6-fluoro groups project into the hydrophobic pockets, dictating kinase selectivity.



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Fig 2: Mechanism of action for indazole-based ATP-competitive kinase inhibitors.

Analytical Characterization and Validation Protocols

To ensure the trustworthiness of the synthesized batch, a self-validating analytical protocol must be executed.

Protocol A: LC-MS Validation

- Method: Reverse-phase C18 column (50 x 2.1 mm, 1.8 μm); Mobile Phase A: H_2O + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% to 95% B over 3 minutes.

- Validation Criteria: The compound must elute as a single sharp peak (>98% purity by UV 254 nm). The ESI+ mass spectrum must show the molecular ion $[M+H]^+$ at m/z 183.1. Self-Validation: The complete absence of the m/z peak corresponding to the uncyclized hydrazino intermediate confirms reaction completion.

Protocol B: NMR Tautomeric Verification

- Method: ^1H -NMR (400 MHz) in DMSO- d_6 .
- Validation Criteria:
 - A singlet at ~3.90 ppm integrating to 3H (4-OCH₃).
 - Two distinct aromatic signals (doublets or doublet of doublets due to ^{19}F - ^1H coupling) between 6.50–7.20 ppm.
 - Self-Validation: The presence of broad exchangeable singlets >10.0 ppm corresponds to the NH and OH protons. Performing the NMR in CDCl₃ versus DMSO- d_6 will shift the equilibrium of the tautomers, validating the structural flexibility of the 3-OH/3-one system.

References

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